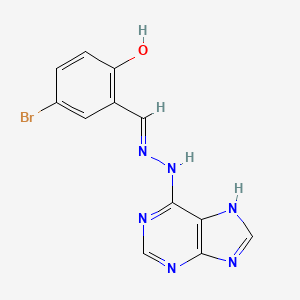

(E)-2-((2-(9H-purin-6-yl)hydrazono)methyl)-4-bromophenol

Description

(E)-2-((2-(9H-Purin-6-yl)hydrazono)methyl)-4-bromophenol is a hydrazone-Schiff base hybrid compound featuring a purine core linked via a hydrazone bridge to a 4-bromophenol moiety. The bromine substituent on the phenol ring enhances electron-withdrawing effects and lipophilicity, which may influence binding affinity and metabolic stability .

Properties

IUPAC Name |

4-bromo-2-[(E)-(7H-purin-6-ylhydrazinylidene)methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN6O/c13-8-1-2-9(20)7(3-8)4-18-19-12-10-11(15-5-14-10)16-6-17-12/h1-6,20H,(H2,14,15,16,17,19)/b18-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHCSUZQNIVOCG-JJPRUIFNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=NNC2=NC=NC3=C2NC=N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)/C=N/NC2=NC=NC3=C2NC=N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((2-(9H-purin-6-yl)hydrazono)methyl)-4-bromophenol can be achieved through the following steps:

Condensation Reaction: The primary step involves the condensation of 6-hydrazinylpurine with 4-bromosalicylaldehyde. This reaction typically occurs in an ethanol solvent under reflux conditions.

Purification: The resulting product is then purified using recrystallization techniques, often employing ethanol or a mixture of ethanol and water as the solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((2-(9H-purin-6-yl)hydrazono)methyl)-4-bromophenol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

Substitution: The bromine atom in the bromophenol group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-((2-(9H-purin-6-yl)hydrazono)methyl)-4-bromophenol has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential as an enzyme inhibitor due to its purine moiety.

Medicine: Explored for its anticancer properties, particularly in targeting purine metabolism pathways.

Industry: Utilized in the development of fluorescent sensors for detecting metal ions.

Mechanism of Action

The mechanism of action of (E)-2-((2-(9H-purin-6-yl)hydrazono)methyl)-4-bromophenol involves its interaction with specific molecular targets:

Molecular Targets: The purine moiety allows the compound to interact with enzymes involved in purine metabolism, potentially inhibiting their activity.

Pathways Involved: The compound may interfere with DNA and RNA synthesis by inhibiting key enzymes, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Structural and Functional Analogues

Purine-Based Hydrazones

- DNHP (): (E)-2-((2-(8,9-di(naphthalen-1-yl)-9H-purin-6-yl)hydrazono)methyl)-5-(diethylamino)phenol Key Differences: Replaces the 4-bromophenol with a diethylamino-phenol group and incorporates naphthyl substituents on the purine. Application: Acts as a fluorescent probe for Al³⁺ detection due to the electron-rich diethylamino group and extended π-conjugation . Insight: The bromine in the target compound may reduce fluorescence but enhance interactions with electrophilic targets (e.g., enzymes or metal ions).

Triazine-Based Hydrazones ()

- Compound 4d: (E)-2,6-Di-tert-butyl-4-((2-(4-methoxy-6-morpholino-1,3,5-triazin-2-yl)hydrazono)methyl)phenol Key Differences: Features a triazine core instead of purine and bulky tert-butyl groups on the phenol. Activity: Antiproliferative activity against cancer cells (IC₅₀ values in µM range). Insight: The purine core in the target compound may offer distinct DNA/RNA-targeting mechanisms compared to triazine-based analogs.

Coumarin-Based Hydrazones ()

- Compound 6: (E)-3-((2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazono)methyl)-4-chloro-6-methyl-2H-chromen-2-one Key Differences: Replaces purine with a coumarin-thiazole system and includes a 4-bromophenyl group. Activity: Anti-biofilm activity against Staphylococcus aureus (72 ± 7.22% inhibition). Insight: The bromophenol moiety in the target compound may enhance membrane permeability compared to coumarin derivatives.

Antimicrobial Hydrazones ()

- Compound 6e (): 2-(Benzylsulfanyl)-8-[(4-chlorophenyl)hydrazono]-1,8-dihydropurin-6-one Key Differences: Chlorophenyl hydrazone with a purinone core. Activity: Antimicrobial (83% yield, IR/NMR confirmed). Insight: Bromine’s higher electronegativity vs. chlorine may improve target binding in microbial enzymes .

- Compound 3 (): (E)-2-{[-2-(2,4-Dinitrophenyl)hydrazono]methyl} phenol Key Differences: Nitro groups enhance electron-withdrawing effects. Activity: Moderate antifungal activity against Candida albicans. Insight: The purine core in the target compound could provide additional hydrogen-bonding sites for enhanced activity .

Comparative Data Table

Key Research Findings

Substituent Effects: Bromine vs. Chlorine: Bromophenol derivatives (e.g., , Compound 6) show stronger anti-biofilm activity than chlorinated analogs, likely due to enhanced lipophilicity and van der Waals interactions . Electron-Withdrawing Groups: Nitro substituents () improve antifungal activity but may reduce solubility, whereas bromine balances electronegativity and bioavailability.

Core Heterocycles: Purine vs. Triazine: Purine-based compounds (e.g., DNHP) exhibit nucleic acid mimicry, enabling DNA intercalation or enzyme inhibition, while triazines () disrupt folate metabolism .

Biological Targets :

- DNA/RNA Interactions: Purine-hydrazones may target topoisomerases or purine-binding enzymes.

- Antimicrobial Mechanisms: Hydrazones with sulfur () or thiazole () groups disrupt microbial membranes or electron transport chains.

Biological Activity

(E)-2-((2-(9H-purin-6-yl)hydrazono)methyl)-4-bromophenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12BrN5O, with a molecular weight of 320.18 g/mol. The compound features a bromophenol moiety and a purine derivative, which may contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that hydrazone derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | HeLa | 15 | Caspase activation |

| Study B | MCF-7 | 10 | Bcl-2 modulation |

| Study C | A549 | 12 | ROS generation |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies indicate that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity.

Table 2: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Membrane Disruption : Its antimicrobial activity could stem from its ability to integrate into bacterial membranes, leading to cell lysis.

- Cytokine Modulation : The anti-inflammatory effects may be due to the inhibition of signaling pathways involved in cytokine production.

Case Studies

A notable case study involved the evaluation of a related hydrazone derivative in a clinical setting for its anticancer effects in patients with advanced solid tumors. The study reported a partial response in several patients, highlighting the potential for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.